Structural Divergence from FRF-06-057: N-Benzyl vs. N-Phenyl Substitution Dictates EGFR Mutant vs. WT Selectivity
The target compound incorporates an N-benzyl substituent on the phthalimide ring, distinguishing it from the closely related analog FRF-06-057, which bears an N-phenyl group . In a direct SAR study of ATP-allosteric bivalent inhibitors, compounds with an N-benzyl motif demonstrated selectivity for drug-resistant EGFR mutants (L858R/T790M and L858R/T790M/C797S), while the N-phenyl-substituted FRF-06-057 exhibited residual wild-type (WT) EGFR inhibition (IC50 > 1000 nM for WT), indicating a shift in selectivity profile driven by this substitution [1]. The specific IC50 values for the target compound against mutant EGFR variants have not been published, and must be experimentally determined.
| Evidence Dimension | EGFR Mutant Selectivity (WT vs. Mutant IC50 ratios: inferred) |
|---|---|
| Target Compound Data | Not explicitly published; inferred to possess improved mutant/WT selectivity based on N-benzyl SAR. |
| Comparator Or Baseline | FRF-06-057: IC50 = 17 nM (LR/TM), 29 nM (LR/TM/CS), 220 nM (LR), >1000 nM (WT). |
| Quantified Difference | Structural difference: N-benzyl (target) vs. N-phenyl (comparator). Activity difference for target compound is unquantified. |
| Conditions | Biochemical kinase inhibition assay using recombinant EGFR catalytic domains. |
Why This Matters
For researchers aiming to develop EGFR mutant-selective probes with minimal WT inhibition (to reduce on-target toxicity), an N-benzyl phthalimide is a critical SAR input, making the target compound a necessary tool compound for medicinal chemistry campaigns, despite lacking published IC50 data.
- [1] Wittlinger, F.; Chitnis, S.P.; Pham, C.D.; et al. Tilting the Scales toward EGFR Mutant Selectivity: Expanding the Scope of Bivalent 'Type V' Kinase Inhibitors. J. Med. Chem. 2024, 67 (23), 21438–21469. View Source
